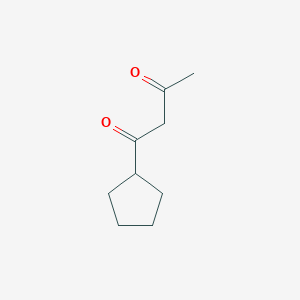

1-Cyclopentylbutane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(10)6-9(11)8-4-2-3-5-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUBXNZUUOTOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopentylbutane 1,3 Dione

Established Reaction Pathways for 1-Cyclopentylbutane-1,3-dione Formation

The formation of β-dicarbonyl compounds, such as this compound, is a cornerstone of organic synthesis, with several established methods available to construct this versatile functional group.

The most classical and widely employed method for synthesizing 1,3-diketones is the Claisen condensation. nih.gov This reaction involves the base-promoted condensation of an ester with a ketone (or another ester). For the synthesis of the unsymmetrical this compound, a crossed Claisen condensation is the most direct approach. libretexts.orglibretexts.org

This specific synthesis is best achieved by reacting a ketone with an ester. libretexts.org The α-hydrogens of a ketone are significantly more acidic (pKa ≈ 20) than those of an ester (pKa ≈ 25), allowing for the preferential deprotonation of the ketone to form the nucleophilic enolate. libretexts.orglibretexts.org Therefore, the reaction between ethyl cyclopentanecarboxylate (B8599756) (the ester) and acetone (B3395972) (the ketone) in the presence of a strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), yields this compound.

The mechanism proceeds via three key steps:

Enolate Formation: The base abstracts an acidic α-proton from acetone to form a resonance-stabilized enolate.

Nucleophilic Addition: The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the final 1,3-dione product.

To drive the equilibrium towards the product, a full equivalent of base is required, as the resulting 1,3-dione is acidic and will be deprotonated by the base. An acidic workup is then necessary to protonate the enolate and isolate the neutral dione (B5365651).

| Reactant 1 (Ketone) | Reactant 2 (Ester) | Base (≥1 eq.) | Product |

| Acetone | Ethyl cyclopentanecarboxylate | Sodium Ethoxide (NaOEt) | This compound |

| Acetone | Ethyl cyclopentanecarboxylate | Lithium Diisopropylamide (LDA) | This compound |

An alternative enolate-based strategy involves the direct acylation of a pre-formed ketone enolate using an acylating agent like an acid chloride. organic-chemistry.orgacs.org In this approach, cyclopentyl methyl ketone would be treated with a strong base (e.g., LDA) to form its enolate, which would then be reacted with acetyl chloride to furnish this compound.

While Claisen condensation remains the most direct route, other modern synthetic methods can be employed to generate 1,3-dione structures or their close analogs.

Addition-Elimination Reactions: The term "addition-elimination" accurately describes the mechanistic sequence of the Claisen condensation itself, involving the nucleophilic addition of an enolate to a carbonyl followed by the elimination of a leaving group. chemistrysteps.comlibretexts.org This fundamental mechanism is also at the heart of other C-acylation reactions that produce 1,3-diketones. For example, the acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by a Lewis acid, follows a similar addition-elimination pathway after the initial activation of the acylating agent. organic-chemistry.org

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools for constructing cyclic molecules. nih.govlibretexts.org While not typically used for the direct synthesis of acyclic 1,3-diones, they are instrumental in preparing complex cyclic analogs or precursors. For instance, a hetero-Diels-Alder reaction could be used to form a dihydropyran ring, which, through subsequent ring-opening and oxidation steps, could be converted into a 1,3-dicarbonyl-containing structure. These routes offer excellent stereochemical control but are generally more complex and less direct for simple acyclic targets like this compound. mdpi.com

Development of Stereoselective Synthetic Routes to this compound and its Functionalized Derivatives

While this compound is an achiral molecule, its scaffold is a valuable starting point for the synthesis of more complex, chiral molecules. Stereoselective methods are therefore focused on creating functionalized derivatives with defined stereochemistry.

The introduction of chirality is best achieved by synthesizing a chiral precursor which is then converted to the dione. Asymmetric catalysis offers a powerful method for this purpose. A viable strategy is the use of an asymmetric aldol (B89426) reaction to construct a chiral β-hydroxyketone, which contains the core carbon skeleton of the target molecule.

For example, an organocatalyzed asymmetric aldol reaction between cyclopentanecarboxaldehyde and acetone, using a chiral catalyst such as L-proline, can produce a chiral β-hydroxyketone. This reaction proceeds through a chiral enamine intermediate, allowing for high enantioselectivity. The resulting chiral alcohol can then be oxidized to the corresponding chiral β-diketone derivative. This approach establishes a stereocenter early in the synthetic sequence, which can be carried through to more complex targets. Such methods are crucial for preparing versatile chiral building blocks for drug synthesis. nih.gov

| Step | Reactants | Catalyst/Reagent | Product Type |

| 1. Asymmetric Aldol Reaction | Cyclopentanecarboxaldehyde, Acetone | L-Proline (chiral organocatalyst) | Chiral β-Hydroxyketone |

| 2. Oxidation | Chiral β-Hydroxyketone | Dess-Martin Periodinane (DMP) | Chiral β-Diketone Derivative |

The reactivity of this compound is dominated by its keto-enol tautomerism. Deprotonation of the central C2 carbon yields a resonance-stabilized enolate, which is a soft nucleophile with reactive sites at both the central carbon and the oxygen atoms. The regioselectivity of subsequent reactions, such as alkylation, depends heavily on the reaction conditions.

C-Alkylation vs. O-Alkylation: The choice of electrophile and reaction conditions can direct functionalization to either the carbon (C-alkylation) or oxygen (O-alkylation) of the enolate. Generally, C-alkylation is favored under conditions that promote thermodynamic control, often involving softer electrophiles like alkyl halides. O-alkylation to form an enol ether is typically favored by harder electrophiles (e.g., silyl halides) and conditions that promote kinetic control.

Regioselectivity in an Unsymmetrical Dione: Since this compound is unsymmetrical, its two enol forms are not equivalent. This allows for potential regioselective functionalization. Furthermore, under strongly basic conditions, deprotonation can occur at the less acidic C4 methyl group, opening pathways for functionalization at that position, although this requires more forcing conditions than deprotonation at the more acidic C2 position.

| Reaction Type | Favored By | Electrophile Example | Product |

| C-Alkylation | Thermodynamic control, Soft electrophiles | Methyl Iodide (CH₃I) | 2-Methyl-1-cyclopentylbutane-1,3-dione |

| O-Alkylation | Kinetic control, Hard electrophiles | Trimethylsilyl Chloride ((CH₃)₃SiCl) | 3-(Cyclopentyloxy)-2-buten-2-one derivative |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying green chemistry principles to the synthesis of 1,3-diketones aims to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional Claisen condensations often use volatile and hazardous organic solvents. Replacing these with more benign alternatives like water or ethanol (B145695), or performing the reaction under solvent-free conditions, significantly improves the environmental profile of the synthesis. Aqueous synthesis has been shown to be effective for some dicarbonyl preparations. rsc.orgpnas.org

Catalytic Methods: Moving from stoichiometric amounts of strong bases (e.g., NaH, LDA) to catalytic systems enhances atom economy and reduces waste. Organocatalysts, such as L-proline and its derivatives, have been successfully used for the acylation of ketones. ijpras.com These catalysts are often metal-free, less toxic, and can operate under milder conditions.

Energy Efficiency: Developing synthetic routes that proceed efficiently at ambient temperature and pressure reduces energy consumption. The use of highly reactive acylating agents or efficient catalysts can often eliminate the need for high temperatures.

Atom Economy: Multi-component reactions, where three or more reactants are combined in a single step to form the final product, offer high atom economy. While a direct multi-component reaction for this compound is not standard, designing convergent syntheses that minimize intermediate steps aligns with this principle. rsc.org

| Feature | Traditional Approach (Claisen) | Greener Approach |

| Base | Sodium Ethoxide (Stoichiometric) | L-Proline (Catalytic) |

| Solvent | Tetrahydrofuran (B95107) (THF) or Benzene | Water or Ethanol |

| Temperature | 0 °C to reflux | Room Temperature |

| Workup | Acidic quench, organic extraction | Simpler extraction or direct crystallization |

| Waste | Salt byproducts, solvent waste | Reduced salt and solvent waste |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Exploration of Reactivity and Transformational Chemistry of 1 Cyclopentylbutane 1,3 Dione

Keto-Enol Tautomerism in 1-Cyclopentylbutane-1,3-dione Systems

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its diketo form and two enol tautomers. encyclopedia.publibretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. youtube.com The enol form is particularly stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond and conjugation between the C=C and C=O double bonds. libretexts.orgresearchgate.net

Spectroscopic Methodologies for the Quantitative Determination of Tautomeric Equilibria (e.g., NMR, IR, UV-Vis)

The quantitative analysis of the tautomeric equilibrium for β-diketones like this compound is routinely accomplished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool for quantifying the keto-enol equilibrium because the interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. missouri.eduacs.orgnih.gov The diketo form would show a characteristic singlet for the two protons of the active methylene (B1212753) group (-CH₂-), while the enol form would exhibit a vinyl proton signal and a highly deshielded signal for the enolic hydroxyl proton involved in the intramolecular hydrogen bond. nih.gov The ratio of the tautomers can be determined by integrating these respective signals. nih.gov Carbon-13 (¹³C) NMR can also confirm the presence of both tautomers, showing distinct signals for the ketonic and enolic carbons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy distinguishes between the tautomers based on their characteristic vibrational frequencies. The diketo form displays two strong absorption bands corresponding to the C=O stretching of the ketone groups. nih.gov Conversely, the enol form shows a C=O stretching band at a lower frequency due to conjugation, a C=C stretching band, and a broad O-H stretching band resulting from the strong intramolecular hydrogen bond. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated diketo form. nih.govsemanticscholar.org By analyzing the absorption spectra in various solvents, the relative concentrations of each tautomer can be inferred. nih.govresearchgate.net

| Spectroscopic Method | Keto Tautomer Signature | Enol Tautomer Signature | Quantitative Information |

| ¹H NMR | Signal for active methylene protons (-CH₂-) | Signals for vinyl proton (=CH-) and enolic proton (-OH) | Ratio of integrals provides tautomer percentages. missouri.edunih.gov |

| ¹³C NMR | Signals for two ketone carbons (C=O) | Signals for enol C=O and C=C carbons | Confirms the presence of both tautomers. nih.gov |

| IR | Two distinct C=O stretching bands | One conjugated C=O stretch, one C=C stretch, broad O-H stretch | Relative peak intensities can indicate the dominant form. nih.gov |

| UV-Vis | Absorption at shorter wavelengths | Absorption at longer wavelengths due to conjugation | Analysis of absorption bands can be used to calculate the equilibrium constant. nih.govnih.gov |

Theoretical and Computational Models for Tautomeric Preferences and Intramolecular Hydrogen Bonding in this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a valuable tool for investigating the tautomerism of β-diketones. encyclopedia.puborientjchem.org These theoretical models allow for the calculation of the thermodynamic stabilities of the keto and enol forms, providing insights into the position of the equilibrium. orientjchem.org Calculations can predict that for acyclic β-diketones, the enol form is often more stable than the diketo form due to the stabilization afforded by the strong intramolecular hydrogen bond and resonance. researchgate.net

Furthermore, computational models can be used to:

Calculate the energy barrier for the interconversion between tautomers. orientjchem.org

Analyze the geometric parameters of the intramolecular hydrogen bond (e.g., O-H···O distance and angle) in the enol form.

Determine the electronic properties, such as dipole moments, for each tautomer, which helps in understanding solvent effects. missouri.edu

Influence of Solvent and Substituent Effects on this compound Tautomerism

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and the nature of the substituents on the β-dicarbonyl framework.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. missouri.eduresearchgate.net In nonpolar solvents (e.g., hexane, carbon tetrachloride), the enol form of β-diketones is generally favored. This is because the intramolecular hydrogen bond, which stabilizes the enol, is most effective in the absence of competing interactions with solvent molecules. researchgate.net In polar protic solvents (e.g., water, methanol), the diketo form is often more prevalent. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer and can also disrupt the intramolecular hydrogen bond of the enol form, thereby stabilizing the keto form. researchgate.netcore.ac.uk Polar aprotic solvents like DMSO can stabilize the enol tautomer through strong hydrogen bond acceptance. missouri.edu

| Solvent Type | Dominant Tautomer (Generally) | Reason |

| Nonpolar (e.g., Hexane) | Enol | Stabilization via intramolecular hydrogen bonding is maximized. researchgate.net |

| Polar Aprotic (e.g., DMSO) | Enol | Strong hydrogen bond accepting ability of the solvent stabilizes the enol's hydroxyl group. missouri.edu |

| Polar Protic (e.g., Methanol) | Keto | Solvent disrupts the intramolecular H-bond of the enol and stabilizes the keto form via intermolecular H-bonds. researchgate.net |

Substituent Effects: The electronic and steric properties of the substituents (in this case, cyclopentyl and methyl groups) influence the tautomeric preference. Bulky substituents can introduce steric hindrance that may favor one tautomer over the other. orientjchem.org For this compound, the electronic properties of the alkyl cyclopentyl and methyl groups are similar, but their steric bulk differs, which could subtly influence the equilibrium compared to a simpler diketone like acetylacetone. Electronegative substituents, if present, would generally increase the acidity of the α-protons and favor a higher percentage of the enol form. missouri.edu

Carbon-Carbon Bond Forming Reactions Involving this compound

The active methylene group in this compound is flanked by two electron-withdrawing carbonyl groups, rendering its protons acidic (pKa ~9 in water for acetylacetone). researchgate.net Deprotonation by a base generates a resonance-stabilized enolate ion, a potent carbon nucleophile that is central to the compound's utility in synthesis. chemistrysteps.com

Alkylation and Acylation Processes at the Active Methylene Center of this compound

The enolate derived from this compound readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: In the presence of a suitable base, the active methylene center can be alkylated using alkyl halides. researchgate.net This reaction proceeds via an Sₙ2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. It is possible to introduce one or two alkyl groups at the central carbon. researchgate.net The reactivity generally follows the trend of β-diketone > β-ketoester. researchgate.net

Acylation: Similarly, the enolate can be acylated using acylating agents such as acid chlorides or anhydrides. organicreactions.org This process introduces an acyl group at the active methylene position, leading to the formation of a β-triketone derivative. organicreactions.orgmdpi.com

Condensation Reactions and Michael Additions with this compound as a Nucleophile or Electrophile

The nucleophilic enolate of this compound is a key participant in various condensation and addition reactions.

Condensation Reactions: The enolate can act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones, forming β-hydroxy dicarbonyl compounds which may subsequently dehydrate.

Michael Additions: As a soft, resonance-stabilized nucleophile, the enolate of this compound is an excellent Michael donor in Michael addition reactions. chemistrysteps.comyoutube.com This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or an enal. organic-chemistry.orgwikipedia.org The reaction is thermodynamically controlled and results in the formation of a 1,5-dicarbonyl compound, a valuable synthetic intermediate. organic-chemistry.orglibretexts.org The mechanism involves the nucleophilic attack of the enolate at the β-carbon of the unsaturated system, followed by protonation. wikipedia.orglibretexts.org

While less common, the dione (B5365651) itself could potentially act as a Michael acceptor if subjected to reaction conditions that form an α,β-unsaturated dione derivative, though its primary role is as a nucleophile.

Heterocyclic Compound Formation from this compound

The 1,3-dicarbonyl moiety is a versatile and highly valuable functional group in organic synthesis, serving as a key building block for a wide array of heterocyclic compounds. The reactivity of this compound, characterized by the presence of two electrophilic carbonyl carbons and an acidic central methylene group, makes it an ideal precursor for various cyclization and condensation reactions. This section explores the utility of this compound in the synthesis of several important classes of heterocyclic systems.

Cyclization Reactions Leading to Pyrazoles, Isoxazoles, and Pyrimidines

The reaction of 1,3-diketones with binucleophilic reagents is a classical and straightforward method for the synthesis of five- and six-membered heterocyclic rings. This compound readily participates in these transformations to yield substituted pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmacologically active compounds. ijpras.com

Pyrazoles: The synthesis of pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. baranlab.org The reaction of this compound with hydrazine hydrate (B1144303) proceeds via a cyclocondensation mechanism to furnish 3-cyclopentyl-5-methylpyrazole. Due to the asymmetry of the diketone, the reaction with a substituted hydrazine, such as phenylhydrazine, can theoretically yield two regioisomers: 1-phenyl-3-cyclopentyl-5-methylpyrazole and 1-phenyl-5-cyclopentyl-3-methylpyrazole. The regioselectivity of the reaction is often dependent on the reaction conditions and the steric and electronic nature of the substituents on both reactants. ijpras.com

Isoxazoles: In a similar fashion, isoxazoles are synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov The condensation of this compound with hydroxylamine hydrochloride results in the formation of 3-cyclopentyl-5-methylisoxazole. The initial attack of the amino group of hydroxylamine can occur at either of the two carbonyl carbons, followed by cyclization and dehydration to form the aromatic isoxazole (B147169) ring. nih.gov

Pyrimidines: Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms, can be synthesized by reacting 1,3-diketones with compounds containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. acgpubs.org This method, a variation of the Pinner synthesis, involves the condensation of this compound with one of these reagents, typically under acidic or basic conditions, to yield the corresponding pyrimidine (B1678525) derivative. For example, reaction with urea would produce 4-cyclopentyl-6-methylpyrimidin-2(1H)-one.

The following table summarizes these classical heterocyclic syntheses using this compound as the starting material.

| Target Heterocycle | Reagent | Product | General Reaction Conditions |

|---|---|---|---|

| Pyrazole | Hydrazine Hydrate | 3-Cyclopentyl-5-methylpyrazole | Acidic or basic catalysis, typically in an alcohol solvent with heating. |

| Isoxazole | Hydroxylamine Hydrochloride | 3-Cyclopentyl-5-methylisoxazole | Reaction in a suitable solvent like ethanol (B145695), often with a base to liberate free hydroxylamine. |

| Pyrimidine | Urea | 4-Cyclopentyl-6-methylpyrimidin-2(1H)-one | Condensation in the presence of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide). |

Synthesis of Other Heterocyclic Systems Utilizing this compound as a Precursor

Beyond the common five- and six-membered heterocycles, the reactivity of this compound allows for its use in the synthesis of more complex and fused ring systems. acgpubs.orgacgpubs.org Its ability to act as a versatile three-carbon building block makes it a valuable precursor in various multicomponent reactions and tandem cyclizations.

Benzodiazepines: An important class of seven-membered heterocycles, 1,5-benzodiazepines, can be synthesized from the condensation of 1,3-diketones with o-phenylenediamines. nih.gov The reaction of this compound with an o-phenylenediamine (B120857) would proceed, typically under acidic catalysis (e.g., using acetic acid, Yb(OTf)₃, or solid acid catalysts), to form a 2-cyclopentyl-4-methyl-1H-1,5-benzodiazepine derivative. nih.gov The reaction involves the formation of two imine bonds followed by cyclization.

Pyridines: Substituted pyridines can be accessed through various synthetic routes involving 1,3-dicarbonyl compounds. The Hantzsch pyridine (B92270) synthesis, for instance, involves a three-component reaction of a β-ketoester (or a 1,3-diketone), an aldehyde, and ammonia (B1221849) or an ammonia source. youtube.com A plausible route using this compound could involve its condensation with an aldehyde and ammonia to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding substituted pyridine.

Chromones and Related Oxygen Heterocycles: While many chromone (B188151) syntheses start from phenolic precursors, 1,3-diketones are key intermediates in several pathways, such as the Baker–Venkataraman rearrangement. ijrpc.com Furthermore, 1,3-diketones can participate in reactions to form other oxygen-containing heterocycles like pyrans. For example, a three-component reaction between an aldehyde, malononitrile, and this compound could lead to the formation of highly functionalized 2-amino-4H-pyran derivatives. acgpubs.org

The versatility of this compound as a precursor is highlighted in the following table.

| Target Heterocycle | Key Reagents | Potential Product Class | General Synthetic Strategy |

|---|---|---|---|

| 1,5-Benzodiazepine | o-Phenylenediamine | 2,4-Disubstituted-1H-1,5-benzodiazepines | Acid-catalyzed condensation reaction. nih.gov |

| Pyridine | Aldehyde, Ammonia | Polysubstituted Pyridines | Hantzsch-type synthesis followed by oxidation. youtube.com |

| 4H-Pyran | Aldehyde, Malononitrile | 2-Amino-3-cyano-4H-pyrans | One-pot, multi-component reaction, often base-catalyzed. acgpubs.org |

Coordination Chemistry of 1 Cyclopentylbutane 1,3 Dione

1-Cyclopentylbutane-1,3-dione as a Chelate Ligand

This compound, like other β-diketones, primarily exists in equilibrium between its diketo and enol tautomers. The enol form is particularly significant for coordination chemistry due to its acidic proton on the hydroxyl group. nih.gov Deprotonation of this enol form yields the monoanionic β-diketonate, which acts as a powerful chelating ligand.

The chelation occurs through the two oxygen atoms, forming a stable six-membered ring with a central metal ion. This bidentate coordination mode, denoted as κ²-O,O', is the foundation of its rich coordination chemistry. The presence of the cyclopentyl group introduces steric bulk, which can influence the solubility, volatility, and crystal packing of the resulting metal complexes.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically follows well-established procedures for β-diketonate complexes. The general approach involves the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a solvent. A base is often added to facilitate the deprotonation of the ligand's enol form, thereby promoting coordination.

Common synthetic strategies include:

Reaction with Metal Halides: A metal halide is reacted with the β-diketone in a non-aqueous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). A weak base, such as sodium hydroxide (B78521) or an amine, is used to neutralize the liberated acid (HX).

Reaction with Metal Acetates: Using a metal acetate (B1210297) precursor can be advantageous as the byproduct, acetic acid, is volatile and easily removed. This method often proceeds without the need for an additional base.

High-Temperature Synthesis: For inert metals or to achieve specific crystalline phases, hydrothermal or solvothermal methods can be employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. mdpi.com

The design of specific complexes can be tailored by controlling the stoichiometry of the reactants. For example, reacting a metal ion that favors a coordination number of six with the ligand in a 1:3 molar ratio will typically yield a neutral, homoleptic [M(ligand)₃] complex.

Structural Analysis of Coordination Modes and Geometries in this compound Metal Complexes

The deprotonated form of this compound acts as a bidentate, monoanionic ligand, forming a six-membered chelate ring with the metal ion. The delocalization of the negative charge across the O-C-C-C-O backbone of the ligand contributes to the stability of these complexes.

The coordination geometry of the resulting complex is primarily determined by the coordination number and electronic preferences of the central metal ion.

Octahedral Geometry: This is common for transition metals in a +3 oxidation state (e.g., Fe³⁺, Cr³⁺, Co³⁺) and many divalent metals. Three bidentate 1-cyclopentylbutane-1,3-dionate ligands coordinate to the metal center to form a neutral, tris-chelate complex, [M(L)₃].

Square Planar Geometry: This geometry is often observed for d⁸ metal ions such as Ni²⁺, Pd²⁺, and Pt²⁺. Two ligands form a neutral, bis-chelate complex, [M(L)₂].

Tetrahedral Geometry: Some d¹⁰ ions like Zn²⁺ or four-coordinate Co²⁺ may adopt a tetrahedral geometry with two chelating ligands.

Higher Coordination Numbers: Lanthanide and actinide ions, which are larger and have f-orbitals involved in bonding, typically exhibit coordination numbers of 8 or 9. mdpi.com This can lead to the formation of complexes like [M(L)₃(H₂O)₂] or anionic species such as [M(L)₄]⁻.

| Stoichiometry | Typical Metal Ions | Coordination Number | Common Geometry |

|---|---|---|---|

| [M(L)₂] | Ni²⁺, Cu²⁺, Pd²⁺, Pt²⁺ | 4 | Square Planar |

| [M(L)₂] | Co²⁺, Zn²⁺ | 4 | Tetrahedral |

| [M(L)₃] | Fe³⁺, Cr³⁺, Co³⁺, Al³⁺ | 6 | Octahedral |

| [M(L)₄]⁻ | Zr⁴⁺, Ce⁴⁺, Lanthanides | 8 | Square Antiprismatic or Dodecahedral |

Metal Ion Influence on the Coordination Behavior of this compound

The identity of the metal ion plays a crucial role in determining the structure, stability, and reactivity of the resulting complex. The coordination behavior of this compound varies significantly with transition metals, lanthanides, and main group elements.

Transition Metals: Transition metals form a vast number of complexes with β-diketonates. The partially filled d-orbitals of these metals can participate in π-bonding with the ligand, enhancing the stability of the complex. The properties of these complexes, such as color, magnetism, and catalytic activity, are directly related to the metal's d-electron configuration. For many organometallic complexes of transition metals, the 18-electron rule is a useful guideline for predicting stability. libretexts.org Iron-catalyzed reactions, for example, often involve intermediates where the ligand coordinates to the iron center. nih.gov

Lanthanides: Lanthanide ions (Ln³⁺) are hard Lewis acids and form strong bonds with the oxygen donor atoms of the β-diketonate ligand. Due to their large ionic radii, they exhibit high coordination numbers, often 8 or 9. mdpi.com This allows for the coordination of multiple this compound ligands as well as additional solvent molecules (e.g., water). The bulky cyclopentyl group can play a significant role in shielding the lanthanide ion, which can influence its photophysical properties, such as luminescence.

Main Group Elements: Main group metals also form stable complexes with this compound. The bonding in these complexes is predominantly ionic in character. Elements from Group 13, such as aluminum, readily form tris-chelate complexes, [Al(L)₃], with an octahedral geometry. Alkali and alkaline earth metals can also form complexes, although these are often less stable and may exist as coordination polymers in the solid state. nih.gov The coordination environment is highly dependent on the metal's size and the solvent used during synthesis. nih.govresearchgate.net

| Metal Ion Class | Typical Coordination Numbers | Bonding Character | Key Features |

|---|---|---|---|

| Transition Metals (e.g., Fe³⁺, Cu²⁺) | 4, 6 | Covalent / Ionic | Variable oxidation states, colored and often paramagnetic complexes, catalytic activity. libretexts.orgnih.gov |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | 8, 9, 10 | Predominantly Ionic | High coordination numbers, potential for luminescence, sensitive to steric bulk. mdpi.com |

| Main Group Elements (e.g., Al³⁺, K⁺) | 4, 6 (variable) | Predominantly Ionic | Generally colorless and diamagnetic complexes, can form polymeric structures. nih.govnih.gov |

Supramolecular Assembly and Coordination Networks Based on this compound Complexes

While this compound is a chelating ligand that typically forms discrete, zero-dimensional complexes, these complexes can serve as building blocks for higher-order structures through supramolecular interactions or the inclusion of additional linking ligands.

Supramolecular Assembly: Neutral and coordinatively saturated complexes, such as octahedral [M(L)₃] or square planar [M(L)₂], can self-assemble in the solid state through non-covalent interactions. These interactions can include:

Van der Waals Forces: The aliphatic cyclopentyl groups can drive crystal packing through hydrophobic interactions.

Hydrogen Bonding: If the complex contains co-ligands like water or ammonia (B1221849), hydrogen bonding can direct the formation of extended one-, two-, or three-dimensional networks. Even without co-ligands, weak C-H···O interactions can play a role. Studies on similar molecules like cyclopentane-1,3-dione have shown that they can form chains via head-to-tail hydrogen bonds. researchgate.net

Coordination Networks: The formation of true coordination polymers or metal-organic frameworks (MOFs) requires the presence of bridging ligands that can connect metal centers. In this context, the this compound complex acts as a "node." By reacting a pre-formed complex, or by synthesizing it in the presence of a multitopic linker ligand (e.g., a dipyridyl or dicarboxylate ligand), it is possible to construct extended networks. The β-diketonate ligand occupies some of the metal's coordination sites, while the linker ligand occupies the remaining sites to propagate the network. Some alkali metal cyclopentadienides have been shown to form one-dimensional coordination polymers where the ligand itself bridges the metal ions. nih.govresearchgate.net A similar motif could be envisioned for β-diketonate complexes under specific conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Cyclopentylbutane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Cyclopentylbutane-1,3-dione, providing detailed information about its carbon-hydrogen framework and the dynamic equilibrium between its tautomeric forms. nih.gov In solution, β-diketones like this compound typically exist as a mixture of the diketo form and the more stable enol form, with the equilibrium being slow on the NMR timescale, allowing for the observation of distinct signals for both species. nih.gov

Detailed analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the covalent structure of this compound and the differentiation between its keto and enol tautomers.

The enol form is generally dominant in non-polar solvents. Its ¹H NMR spectrum is characterized by a highly deshielded signal for the enolic proton (OH), typically appearing between 15-18 ppm, due to strong intramolecular hydrogen bonding. The vinyl proton (=CH-) signal is observed in the range of 5.0-6.0 ppm. The protons on the cyclopentyl ring and the terminal methyl group will show complex splitting patterns at their respective characteristic chemical shifts.

The diketo form , present as a minor component, displays a distinct set of signals. A key feature is a singlet at approximately 3.5-4.0 ppm corresponding to the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. The signals for the cyclopentyl and methyl protons in the diketo form will be slightly shifted compared to those in the enol form.

The ¹³C NMR spectrum provides complementary information. The enol form shows signals for two carbonyl carbons (now part of an enone system), typically around 190-200 ppm and 180-190 ppm, and vinylic carbon signals around 95-105 ppm. In contrast, the diketo form exhibits two distinct ketone carbonyl signals in the 200-210 ppm range and a methylene carbon signal around 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

| Tautomer | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Enol Form | Enolic OH | 15.0 - 18.0 (broad s) | - |

| C-OH | - | 190.0 - 200.0 | |

| C=O | - | 180.0 - 190.0 | |

| Vinylic CH | 5.5 - 6.0 (s) | 95.0 - 105.0 | |

| Cyclopentyl CH | 2.5 - 3.0 (m) | 40.0 - 50.0 | |

| Cyclopentyl CH₂ | 1.5 - 2.0 (m) | 25.0 - 35.0 | |

| Methyl CH₃ | 2.0 - 2.2 (s) | 20.0 - 30.0 | |

| Diketo Form | Inter-carbonyl CH₂ | 3.5 - 4.0 (s) | 50.0 - 60.0 |

| C=O (acetyl) | - | 200.0 - 210.0 | |

| C=O (cyclopentyl) | - | 205.0 - 215.0 | |

| Cyclopentyl CH | 3.0 - 3.5 (m) | 45.0 - 55.0 | |

| Cyclopentyl CH₂ | 1.6 - 2.1 (m) | 25.0 - 35.0 | |

| Methyl CH₃ | 2.1 - 2.3 (s) | 25.0 - 35.0 |

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and definitively assign all proton and carbon signals for this compound. wikipedia.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY would show cross-peaks between the methine and adjacent methylene protons within the cyclopentyl ring, allowing for the complete assignment of this spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org This is invaluable for assigning the carbon signals of the cyclopentyl ring and the methyl and methylene groups by linking them to their already assigned proton resonances.

Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identification and Tautomeric State Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and analyzing the tautomeric equilibrium of this compound. mdpi.com The spectra of the diketo and enol forms are markedly different.

The diketo tautomer is characterized by two strong C=O stretching bands in the IR spectrum, typically appearing in the region of 1700-1740 cm⁻¹. blogspot.com

The enol tautomer , which is stabilized by a strong intramolecular hydrogen bond, exhibits a distinct spectral signature. blogspot.com This includes:

A broad O-H stretching band, often centered around 2500-3200 cm⁻¹.

A conjugated C=O stretching vibration at a lower frequency, typically 1600-1650 cm⁻¹, due to resonance and hydrogen bonding.

A strong C=C stretching band around 1580-1620 cm⁻¹.

The relative intensities of the diketone C=O peaks versus the enol C=O and C=C peaks can provide a semi-quantitative measure of the tautomeric ratio in a given sample. blogspot.com Raman spectroscopy is particularly useful for observing the C=C stretching vibration, which is often strong due to its symmetric nature.

Table 2: Key Vibrational Frequencies for Tautomers of this compound

| Tautomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Enol Form | O-H stretch (H-bonded) | 2500 - 3200 | Broad, Medium |

| C=O stretch (conjugated) | 1600 - 1650 | Strong | |

| C=C stretch | 1580 - 1620 | Strong | |

| Diketo Form | C=O stretch (asymmetric) | 1720 - 1740 | Strong |

| C=O stretch (symmetric) | 1700 - 1720 | Strong |

Mass Spectrometry (MS) Methodologies for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns under electron ionization (EI). core.ac.uk The molecular formula C₉H₁₄O₂ corresponds to a molecular weight of 154.21 g/mol , and a molecular ion peak ([M]⁺˙) would be expected at m/z 154.

The fragmentation of 1,3-diketones is highly dependent on which tautomer enters the ion source. core.ac.uk The distinct structures of the keto and enol molecular ions lead to different fragmentation pathways.

Common fragmentation mechanisms for carbonyl compounds include α-cleavage and McLafferty rearrangements. jove.com

α-Cleavage: This is a primary fragmentation mode for ketones. miamioh.edu For this compound, α-cleavage can occur on either side of a carbonyl group, leading to characteristic fragment ions.

Loss of a methyl radical (•CH₃) to give an ion at m/z 139.

Loss of an acetyl radical (•COCH₃) or formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often the base peak.

Cleavage of the bond between the cyclopentyl ring and the carbonyl group, leading to a loss of the cyclopentyl radical (•C₅H₉) to give an ion at m/z 85, or the formation of the cyclopentylcarbonyl cation ([C₅H₉CO]⁺) at m/z 97.

The enol form can undergo unique fragmentations, such as the loss of ketene (CH₂=C=O) from the molecular ion. core.ac.uk

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Originating Moiety |

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 97 | [C₅H₉CO]⁺ | Cyclopentylcarbonyl cation |

| 85 | [M - C₅H₉]⁺ | Loss of a cyclopentyl radical |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often base peak) |

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Metal Complexes

X-ray crystallography provides the most precise and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would yield exact bond lengths, bond angles, and torsional angles.

In the crystalline state, simple β-diketones almost invariably exist in the enol form, where molecules are linked by intermolecular hydrogen bonds, forming chains or dimers. researchgate.net A crystal structure of this compound would confirm this preference and reveal the specific hydrogen-bonding network and crystal packing arrangement.

Computational and Theoretical Investigations of 1 Cyclopentylbutane 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 1-Cyclopentylbutane-1,3-dione, DFT studies would typically be employed to understand its electronic structure, including the distribution of electron density, and to determine the energies of its molecular orbitals (such as the HOMO and LUMO). These calculations would provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Furthermore, DFT is often used to study the energetics of different tautomeric forms, such as the keto-enol equilibrium, which is characteristic of β-dicarbonyl compounds. mdpi.comnih.gov Reactivity descriptors, which can predict the sites most susceptible to nucleophilic or electrophilic attack, can also be derived from DFT calculations. However, specific DFT studies detailing these properties for this compound have not been found in the existing scientific literature.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of its atoms. The flexibility of the cyclopentyl and butyl groups allows for numerous possible conformations. Such studies would typically calculate the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them.

Quantum Chemical Calculations for Predicting Spectroscopic Parameters and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, these calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net Such theoretical spectra are valuable for interpreting experimental results and assigning specific spectral features to molecular structures.

These computational methods are also crucial for elucidating reaction mechanisms at a molecular level. By calculating the energies of reactants, transition states, and products, a detailed pathway for a chemical reaction can be mapped out. This would allow for a theoretical prediction of the feasibility and kinetics of reactions involving this compound. A search of the literature did not yield any specific quantum chemical calculations for the spectroscopic parameters or reaction mechanisms of this compound.

Theoretical Insights into Intramolecular Interactions and Aromaticity Effects in this compound Systems

Theoretical studies are well-suited to investigate subtle intramolecular interactions, such as hydrogen bonding, which are expected in the enol form of this compound. The enol tautomer can form a six-membered quasi-aromatic ring stabilized by an intramolecular hydrogen bond and π-electron delocalization. mdpi.com

Computational methods can quantify the strength of this hydrogen bond and assess the degree of aromaticity in the enol ring system, often using magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net These theoretical insights would be fundamental to understanding the stability and predominance of the enol tautomer. Despite the relevance of these phenomena to β-dicarbonyl chemistry, specific theoretical investigations into the intramolecular interactions and aromaticity effects within this compound have not been documented in the available literature.

Synthetic Utility and Advanced Applications of 1 Cyclopentylbutane 1,3 Dione in Chemical Synthesis

1-Cyclopentylbutane-1,3-dione as a Versatile Building Block in Complex Molecule Synthesis

β-Diketones are highly valued as key building blocks for constructing complex organic frameworks, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science. ijpras.comresearchgate.net The reactivity of this compound is primarily governed by its ability to exist in keto-enol tautomeric forms, which allows it to react with a wide range of electrophiles and nucleophiles.

The core structure of this compound can be strategically embedded within larger molecules through several key reaction types. The acidic nature of the central methylene (B1212753) proton allows for easy deprotonation to form a stabilized enolate, which is a potent nucleophile. This enolate can participate in C-C bond-forming reactions such as alkylations and acylations, allowing for the introduction of diverse substituents at the C2 position.

The 1,3-dicarbonyl moiety is a precursor to a vast array of molecular scaffolds. researchgate.netnih.gov Beyond simple heterocycles, β-diketones are used in multicomponent reactions and domino reactions to rapidly build molecular complexity. nih.gov For example, Knoevenagel condensation of the active methylene group with aldehydes, followed by subsequent cyclization reactions, can lead to the formation of complex fused-ring systems. nih.govencyclopedia.pub

The use of this compound in such synthetic sequences would introduce the cyclopentylbutane-1,3-dione substructure into a variety of molecular architectures. This is particularly relevant in the synthesis of natural products and their analogues, where the precise arrangement of cyclic and acyclic fragments is crucial for biological activity.

| Precursor | Reagent | Resulting Heterocyclic Scaffold |

| β-Diketone | Hydrazine (B178648) (R-NHNH₂) | Substituted Pyrazole |

| β-Diketone | Hydroxylamine (B1172632) (NH₂OH) | Substituted Isoxazole (B147169) |

| β-Diketone | Amidines (R-C(NH)NH₂) | Substituted Pyrimidine (B1678525) |

| β-Diketone | Urea (B33335) / Thiourea | Substituted Pyrimidinone / Thione |

This table illustrates common heterocyclic scaffolds synthesized from β-diketone precursors. The specific substituents on the resulting scaffold would be derived from the R groups of the β-diketone (e.g., cyclopentyl and methyl for this compound) and the reagent.

Application of this compound in Catalyst Design and Development

The ability of β-diketones to form stable complexes with a vast majority of metal ions is a direct consequence of their existence in the enol form, which can be deprotonated to form a bidentate chelating ligand known as a β-diketonate. icm.edu.plresearchgate.net These ligands are fundamental in coordination chemistry and have widespread applications in catalysis.

This compound can serve as a precursor to a β-diketonate ligand, which coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net Metal complexes of β-diketonates, such as those of acetylacetone (acac), are used extensively as catalysts or catalyst precursors for a variety of organic transformations, including hydrogenations, oxidations, and C-C coupling reactions. icm.edu.plmorressier.comalfachemic.com

The synthesis of a metal complex using this compound would involve reacting the dione (B5365651) with a suitable metal salt, often in the presence of a base. The resulting metal complex would be soluble in organic solvents, making it suitable for homogeneous catalysis. These complexes can also be anchored to solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

The performance of a metal catalyst is critically dependent on the steric and electronic properties of its ligands. hector-fellow-academy.de The substituents on the β-diketonate ligand—in this case, the cyclopentyl and methyl groups—play a crucial role in tuning the catalyst's properties.

Steric Influence : The bulky cyclopentyl group can create a specific steric environment around the metal center. This can influence the selectivity of the catalytic reaction by controlling how substrate molecules approach the active site. For example, sterically hindered β-diketonate ligands can promote the formation of low-coordinate metal complexes, which can exhibit unique reactivity. morressier.com

Electronic Influence : The alkyl substituents (cyclopentyl and methyl) are electron-donating groups. They increase the electron density on the oxygen atoms of the ligand, which in turn increases the electron density on the metal center. This can affect the metal's redox properties and its reactivity in catalytic cycles, such as oxidative addition and reductive elimination steps.

By modifying the β-diketone backbone, a family of ligands can be synthesized, allowing for the fine-tuning of catalytic activity and selectivity for specific applications. hector-fellow-academy.de

| Metal | Potential Catalytic Application of its β-Diketonate Complex |

| Palladium (Pd) | C-C coupling reactions (e.g., Sonogashira, Suzuki) |

| Ruthenium (Ru) | Hydrogenation, Metathesis |

| Copper (Cu) | Ullmann condensation, Atom Transfer Radical Polymerization (ATRP) |

| Iron (Fe), Cobalt (Co) | Oxidation, Kumada coupling |

| Rare Earth Metals (e.g., Eu, Tb) | Lewis acid catalysis, Polymerization |

This table provides examples of metals that form catalytically active complexes with β-diketonate ligands and their typical applications. morressier.comalfachemic.com

Advanced Materials Science Applications Utilizing this compound-Derived Scaffolds

The unique properties of β-diketones and their derivatives extend beyond synthesis and catalysis into the realm of materials science. Their ability to chelate metals and their inherent chemical reactivity make them valuable components in the design of functional materials.

Derivatives of β-diketones are employed in various materials science applications:

Luminescent Materials : Rare earth metal complexes with β-diketonate ligands are known for their strong and sharp emission bands, making them useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The β-diketonate ligand acts as an "antenna," absorbing energy and transferring it efficiently to the metal ion, which then emits light. alfachemic.com

Polymers and Polymer Additives : β-Diketones can be incorporated into polymer chains or used as additives. For example, they can act as heat stabilizers for PVC by chelating metal ions that would otherwise promote degradation. alfachemic.com They can also serve as catalysts for polymerization reactions. icm.edu.pl

Precursors for Inorganic Materials : Metal β-diketonate complexes are often volatile and can be used as precursors in chemical vapor deposition (CVD) or sol-gel processes to create thin films of metal oxides. icm.edu.pl These materials have applications in electronics and coatings.

Photosensitizers and Theranostics : Some β-diketone derivatives exhibit interesting spectroscopic properties, including fluorescence and photosensitized cytotoxicity. mdpi.com This opens avenues for their use in theranostics, where a single molecule can be used for both diagnosis (e.g., through imaging) and therapy. mdpi.com

Scaffolds derived from this compound could be tailored for these applications. The cyclopentyl group could be used to control the solubility and solid-state packing of materials, while the core β-diketonate structure provides the essential functionality for metal chelation or further chemical modification.

Precursors for Functional Polymers and Dendrimers

There is no available research describing the use of this compound as a monomer or precursor for the synthesis of functional polymers or dendrimers. General synthetic routes for polymers and dendrimers often involve monomers with specific reactive groups that can undergo polymerization or controlled, stepwise growth to form hyperbranched structures. For β-diketones to be utilized in this capacity, they would typically require additional functional groups capable of participating in such reactions. However, the scientific literature does not currently contain examples of this for this compound.

Consequently, there are no research findings to populate data tables regarding polymerization conditions, polymer properties, or dendrimer characteristics derived from this specific compound.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatile coordinating ability of β-diketones makes them potential candidates as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands to create extended, often porous, networks.

Despite this potential, a review of the existing scientific literature reveals no instances where this compound has been employed as a ligand in the synthesis of MOFs or coordination polymers. Research in this field extensively documents the use of various other organic linkers, but the application of this specific β-diketone has not been reported. As a result, there is no data on the synthesis conditions, structural characteristics, or properties of any MOFs or coordination polymers incorporating this compound.

Future Directions and Emerging Research Avenues in 1 Cyclopentylbutane 1,3 Dione Chemistry

Development of Novel Mechanistic Insights for 1-Cyclopentylbutane-1,3-dione Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for its effective utilization. Future research is anticipated to delve into the intricate details of its tautomeric equilibria and the mechanisms of its various reactions.

Key areas of investigation will likely include:

Tautomerism Studies: Like other β-diketones, this compound exists in equilibrium between its diketo and enol forms. mdpi.commdpi.com Detailed studies employing techniques such as NMR spectroscopy could elucidate the factors influencing this equilibrium, such as solvent polarity and temperature. mdpi.com Understanding the dominant tautomeric form is critical as it dictates the compound's reactivity. mdpi.com

Kinetic and Mechanistic Studies of Complexation: The β-diketonate moiety is an excellent ligand for metal ions. iosrjournals.org Future work could involve kinetic and mechanistic studies of the complexation of this compound with various metals. These studies would likely reveal the influence of the cyclopentyl group on reaction rates and complex stability. iosrjournals.org

Enzymatic Cleavage Mechanisms: The enzymatic cleavage of C-C bonds in β-diketones is a process of significant biological and industrial interest. nih.gov Investigating the enzymatic hydrolysis of this compound could uncover novel biocatalysts and provide insights into metabolic pathways for related structures. nih.gov

A potential area of research would be to compare the kinetic parameters of this compound with other β-diketones in metal-catalyzed reactions.

| β-Diketone | Metal Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| This compound | Cu(II) | Data to be determined | Data to be determined |

| Acetylacetone | Cu(II) | 1.2 x 10³ | 55 |

| Dibenzoylmethane | Cu(II) | 8.5 x 10² | 62 |

Integration of this compound Synthesis and Reactivity into Flow Chemistry and Automation Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow processes and automated synthesis to enhance efficiency, safety, and scalability. acs.orgnih.gov The integration of this compound into these platforms represents a significant future research direction.

Continuous Flow Synthesis: The synthesis of β-diketones, often achieved through Claisen condensation, can be adapted to flow chemistry. acs.orgnih.gov A flow process for this compound could offer advantages such as improved heat and mass transfer, reduced reaction times, and enhanced safety, particularly for exothermic reactions. acs.org

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with high precision and reproducibility. Developing protocols for the synthesis and derivatization of this compound on such platforms would accelerate the discovery of new compounds and optimization of reaction conditions. wikipedia.org

The table below outlines a hypothetical comparison between batch and flow synthesis for the preparation of this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Variable | Potentially higher and more consistent |

| Safety | Potential for thermal runaway | Improved temperature control |

| Scalability | Difficult | Readily scalable |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science Utilizing this compound

The unique properties of β-diketones make them valuable building blocks in materials science. nih.govencyclopedia.pub Interdisciplinary research focused on this compound could lead to the development of novel materials with tailored properties.

Metal-Organic Frameworks (MOFs): As a bidentate ligand, this compound could be used to construct MOFs. The cyclopentyl group could influence the porosity and dimensionality of the resulting framework, potentially leading to materials with applications in gas storage or catalysis.

Polymer Science: β-Diketones can be incorporated into polymer chains or used as additives to modify polymer properties. researchgate.net For instance, derivatives of this compound could be explored as photoinitiators in polymerization processes. researchgate.net

Non-Linear Optical (NLO) Materials: The indane-1,3-dione scaffold, a related structure, has been investigated for NLO applications. encyclopedia.pub It is conceivable that appropriately substituted derivatives of this compound could also exhibit interesting NLO properties.

Future research could involve the synthesis and characterization of polymers incorporating this compound as a monomer or cross-linking agent.

| Polymer Matrix | Derivative of this compound | Potential Property Enhancement |

|---|---|---|

| Poly(methyl methacrylate) | Methacrylate-functionalized derivative | Increased thermal stability |

| Polystyrene | Styrenic derivative | Modified refractive index |

| Polyurethane | Diol derivative | Enhanced cross-linking density |

Exploration of Unconventional Reactivity Modes for this compound

Beyond its classical reactivity, exploring unconventional transformations of this compound could open up new synthetic pathways and lead to novel molecular architectures.

Photochemical Reactions: The photochemistry of β-diketones can lead to interesting rearrangements and cycloadditions. rsc.orgacs.orgrsc.org Investigating the photochemical behavior of this compound could reveal unique reaction pathways influenced by the cyclopentyl substituent.

1,3-Dipolar Cycloadditions: The enol form of β-diketones can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org Exploring the reactivity of this compound with various 1,3-dipoles could provide access to complex heterocyclic systems. wikipedia.orgraineslab.com

Catalytic C-H Activation: Modern catalytic methods enable the direct functionalization of C-H bonds. Applying these strategies to the cyclopentyl ring or the backbone of this compound would offer a direct route to more complex derivatives without the need for pre-functionalization.

The following table lists potential unconventional reactions and the expected product classes for this compound.

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Photochemical [2+2] Cycloaddition | Alkene | Cyclobutane derivatives |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Isoxazole (B147169) derivatives |

| Catalytic C-H Arylation | Aryl halide | Aryl-substituted derivatives |

Q & A

Q. What are the most effective synthetic routes for preparing 1-Cyclopentylbutane-1,3-dione derivatives while avoiding hazardous reagents?

Synthetic strategies should prioritize safety and scalability. A three-step method avoiding heavy metals or explosives can be adapted from the synthesis of cycloheptane-1,3-dione (Scheme 1 in ). This involves:

- Step 1 : Cyclization of a diketone precursor under mild acidic conditions.

- Step 2 : Functionalization via nucleophilic substitution or condensation (e.g., using aldehydes like 4-bromobenzaldehyde as in ).

- Step 3 : Purification via silica gel chromatography with gradients of ethyl acetate/hexanes.

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Optimize reaction time and temperature using TLC or HPLC monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound structures?

- X-ray crystallography : Resolves bond lengths and angles, confirming the diketone conformation (e.g., as in cyclopentane-1,3-dione structures, ).

- NMR spectroscopy : H and C NMR identify substituent effects on chemical shifts, particularly for cyclopentyl protons (δ ~1.5–2.5 ppm) and carbonyl carbons (δ ~200–210 ppm).

- IR spectroscopy : Confirms carbonyl stretching vibrations (~1700–1750 cm) and hydrogen bonding patterns.

Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in tautomeric equilibria .

Advanced Research Questions

Q. How can this compound be evaluated as a carboxylic acid isostere in drug design?

- Physicochemical profiling : Compare pKa values (target range: ~4–5, similar to carboxylic acids) via potentiometric titration. Measure logP to assess lipophilicity adjustments ().

- Functional assays : For receptor antagonists (e.g., thromboxane-A2 prostanoid receptor), synthesize derivatives (e.g., compounds 41–45 in ) and test IC values in cell-based functional assays (e.g., IP1 accumulation).

- Binding studies : Use radioligand displacement assays (e.g., H-labeled antagonists) to determine K values. Correlate structural modifications (e.g., substituent electronegativity) with binding affinity trends .

Q. What strategies resolve contradictions in bioactivity data across substituted derivatives?

- SAR analysis : Systematically vary substituents (e.g., halogen, alkyl, aryl groups) and map their effects on potency. For example, bulky substituents (e.g., tert-butyl) may enhance lipophilicity but reduce solubility.

- Crystallographic studies : Compare ligand-receptor co-crystal structures to identify steric or electronic mismatches.

- Statistical modeling : Apply multivariate regression to isolate key parameters (e.g., Hammett σ values, molar refractivity) driving activity discrepancies .

Q. How can computational methods guide the optimization of this compound derivatives for improved metabolic stability?

- ADMET prediction : Use tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., cyclopentyl ring oxidation).

- Molecular dynamics simulations : Model the stability of hydrogen-bonding networks between the diketone and target active sites (e.g., thromboxane receptor).

- Docking studies : Prioritize derivatives with optimal binding poses that minimize steric clashes while maintaining critical interactions (e.g., π-stacking with aromatic residues) .

Methodological Notes

- Data validation : Triangulate functional assay results with orthogonal techniques (e.g., SPR for binding kinetics) to confirm reproducibility ().

- Troubleshooting synthesis : If cyclization yields are low, explore microwave-assisted reactions or alternative catalysts (e.g., proline derivatives, ).

- Ethical compliance : Adhere to institutional guidelines for handling cytotoxic derivatives (e.g., phthalimide-based analogs in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.